4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-30-21-9-5-8-20(15-21)27-17-19(14-22(27)28)24-23(29)26-12-10-25(11-13-26)16-18-6-3-2-4-7-18/h2-9,15,19H,10-14,16-17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEAWJCTUHCQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield amines or hydrocarbons.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
2. Anti-inflammatory Effects
The anti-inflammatory potential of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has been explored through animal models where it demonstrated a reduction in inflammatory markers. This suggests its utility in managing conditions such as arthritis and other inflammatory diseases.
3. Analgesic Properties
This compound has also been investigated for its analgesic effects. Studies indicate that it may modulate pain pathways by enhancing endocannabinoid signaling, which can provide relief from both neuropathic and inflammatory pain. A notable study demonstrated that administration of this compound resulted in significant reductions in pain responses in rat models of chronic pain.
Case Studies and Research Findings
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of the compound against common pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
Study 2: FAAH Inhibition for Pain Relief
Another pivotal study focused on the compound's role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The findings revealed that the compound increased levels of anandamide, leading to enhanced analgesic effects in pain models.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to induce apoptosis in prostate cells through an α1-independent pathway, involving the regulation of anti-apoptotic genes such as Bcl-3 and Bmi-1 .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s 3-methoxyphenyl-pyrrolidinone moiety distinguishes it from most piperazine carboxamides, which typically lack fused heterocyclic systems .
- Unlike Group A piperazines (), which require an N-benzoyl group for activity, the benzyl substituent here may alter electronic or steric properties .
- Direct carboxamide linkage (as in the target and compound 8a) is associated with reduced solubility compared to analogs with spacers .
Physicochemical Properties
Table 2: Solubility and pKa Trends in Piperazine Derivatives
Key Insights :
- The target compound’s benzyl group and direct carboxamide linkage likely mirror the poor solubility profile of compound 8a (N-phenylpiperazinyl), as bulky aromatic groups and lack of spacers increase hydrophobicity .
- Protonation states under physiological conditions (e.g., partial protonation of the piperazine nitrogen) may influence receptor binding, as seen in other piperazine carboxamides .
Table 3: Activity Profiles of Related Compounds
Key Findings :
- The absence of hPXR transactivation in piperazine carboxamides () suggests the target compound may also avoid off-target nuclear receptor effects .
- The 3-methoxyphenyl group on pyrrolidinone (shared with compound 28) could contribute to antioxidant or receptor-binding properties, though the carboxamide vs. hydrazide linker may alter efficacy .
Biological Activity
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 408.5 g/mol
- CAS Number: 877640-23-8
The unique structure integrates a piperazine core with a pyrrolidinone ring and a methoxyphenyl substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity: Compounds containing piperazine and pyrrolidinone moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities against various pathogens.
- Neuropharmacological Effects: The piperazine structure is often associated with central nervous system activity, potentially impacting neurotransmitter systems.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation: Interaction with neurotransmitter receptors could lead to alterations in signaling pathways, affecting mood and cognition.
- Cell Cycle Interference: Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in malignant cells.
Anticancer Activity
A study conducted on various piperazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, the IC values of related compounds ranged from 34 to >100 µM across different tumor models, indicating a promising therapeutic index for further development .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 34.31 | MDA-MB 231 |
| Compound B | 38.29 | U-87 MG |
| Compound C | >100 | Various Tumors |
Antimicrobial Activity
In another study, derivatives were screened for antimicrobial properties against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that the compound could be effective against certain bacterial strains .
Neuropharmacological Studies
Research evaluating the neuropharmacological effects of related piperazine derivatives revealed potential anxiolytic and antidepressant activities. These studies often involve behavioral assays in rodent models to assess changes in anxiety-like behaviors following administration of the compounds .
Q & A
Q. What are the recommended synthetic routes for 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 5-oxopyrrolidin-3-yl scaffold via cyclization of substituted maleic anhydride derivatives, as described in pyrrolidinone syntheses .
- Step 2 : Introduction of the 3-methoxyphenyl group using nucleophilic substitution or reductive amination under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Piperazine-1-carboxamide coupling via carbodiimide-mediated (e.g., EDC/HOBt) reactions, achieving yields of ~70–85% .
- Key Variables : Elevated temperatures (80–100°C) improve cyclization efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How can researchers validate the structural purity of this compound?
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays, as done for structurally related piperazine derivatives .
- Antibacterial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing pyrrolidinone-based protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, noting discrepancies between cell types due to uptake variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modification Sites :
- Methodology : Parallel synthesis of analogs followed by hierarchical clustering of bioactivity data (e.g., PCA analysis) to identify critical substituents .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
Q. How can computational modeling guide target identification?
Q. What strategies resolve low yield in the final carboxamide coupling step?
Q. How should researchers address stability issues during long-term storage?
- Condition Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Observe hydrolysis of the carboxamide bond under acidic conditions .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon at −20°C to prevent photolytic/oxidative degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
